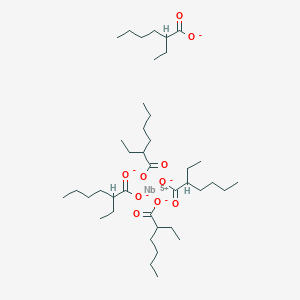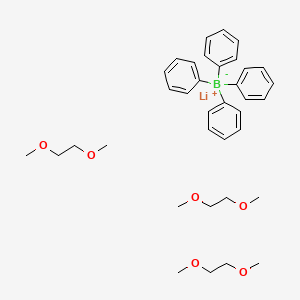
4'-Cyano-3-pyrrolidinomethyl benzophenone
Overview
Description
Scientific Research Applications
Photoinduced C(sp3)–H Bonds Pyridination
The study by Hoshikawa and Inoue (2013) demonstrates the use of benzophenone derivatives in the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine. This process is facilitated by employing benzophenone and 4-cyanopyridine under photo-irradiation in aqueous acetonitrile. The method is highlighted for its high chemoselectivity, particularly at benzylic C(sp3)–H bonds, enabling the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine. This methodology is significant for constructing biologically active and functional molecules with 4-pyridine substructures, indicating a powerful tool in organic synthesis (T. Hoshikawa & M. Inoue, 2013).
Photoreaction of Pyridinedicarbonitrile with Benzophenone
Caronna, Morrocchi, and Vittimberga (1990) explored the photoinitiated reactions of pyridinedicarbonitrile and benzophenone, revealing how the photoreaction course is influenced by pH in aqueous 2-propanol. This study sheds light on the mechanistic pathways, involving substitution and reduction reactions under varying pH conditions, which contribute to understanding the complex dynamics of photochemical processes involving benzophenone derivatives (T. Caronna, S. Morrocchi, & B. Vittimberga, 1990).
Benzophenone Photophores in Bioorganic Chemistry
Dormán et al. (2016) review the applications of benzophenone photochemistry in bioorganic chemistry and material science. The unique photochemical properties of benzophenone photophores, such as forming a biradicaloid triplet state that can abstract hydrogen atoms from C-H bonds, are exploited in various ways. These include binding/contact site mapping of protein interactions, proteome profiling, bioconjugation, and surface grafting. The versatility and practical advantages of benzophenone photophores underscore their importance in scientific research, offering insights into molecular interactions and facilitating the development of functional materials and biopolymers (G. Dormán, Hiroyuki Nakamura, A. Pulsipher, & G. Prestwich, 2016).
Environmental and Health Considerations
While not directly related to 4'-Cyano-3-pyrrolidinomethyl benzophenone, research on related benzophenone derivatives in environmental science and toxicology highlights the importance of understanding the environmental impact and health implications of chemical compounds. Studies on benzophenone-3 (BP-3), a common UV filter, address its occurrence in aquatic environments, potential endocrine-disrupting effects, and degradation pathways in water treatment processes. These investigations contribute to a broader understanding of the environmental fate and biological effects of benzophenone derivatives, informing safer and more sustainable use practices in various applications (Wanming Cao et al., 2021).
properties
IUPAC Name |
4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWGPVTTPEYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643187 | |
| Record name | 4-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898794-15-5 | |
| Record name | 4-[3-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1613479.png)









